molecular formula C15H24O2 B1243563 10alpha-Hydroperoxy-guaia-1,11-diene

10alpha-Hydroperoxy-guaia-1,11-diene

Cat. No.: B1243563
M. Wt: 236.35 g/mol
InChI Key: WVEJIBNZNZLFEF-SFDCQRBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10alpha-Hydroperoxy-guaia-1,11-diene is a guaiane-type sesquiterpene of significant interest in natural product and organic chemistry research. Guaiane sesquiterpenes, such as the structurally related guaia-1(10),11-diene, are recognized as key intermediates in biosynthetic pathways and are often functionalized into a diverse array of natural products . This compound features a reactive hydroperoxy group at the C-10 position, which makes it a valuable precursor for studying oxidation reactions and synthesizing more complex oxygenated derivatives, including guaia-1(10),11-dien-9-one and other ketones . Researchers can utilize this compound to investigate structure-activity relationships, enzymatic transformations, and free radical reactions. Guaiane sesquiterpenoids are frequently studied for their potential biological activities and are common constituents of essential oils, contributing to woody, balsamic, and peppery odor profiles . As a high-purity chemical, it serves as an critical analytical standard for the identification and quantification of similar compounds in complex mixtures. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1S,4R,7R,8aS)-4-hydroperoxy-1,4-dimethyl-7-prop-1-en-2-yl-2,5,6,7,8,8a-hexahydro-1H-azulene

InChI

InChI=1S/C15H24O2/c1-10(2)12-7-8-15(4,17-16)14-6-5-11(3)13(14)9-12/h6,11-13,16H,1,5,7-9H2,2-4H3/t11-,12+,13-,15+/m0/s1

InChI Key

WVEJIBNZNZLFEF-SFDCQRBFSA-N

Isomeric SMILES

C[C@H]1CC=C2[C@H]1C[C@@H](CC[C@@]2(C)OO)C(=C)C

Canonical SMILES

CC1CC=C2C1CC(CCC2(C)OO)C(=C)C

Origin of Product

United States

Ii. Natural Occurrence and Isolation Methodologies of 10α Hydroperoxy Guaia 1,11 Diene

Botanical Sources and Distribution

The presence of 10α-Hydroperoxy-guaia-1,11-diene in nature is predominantly linked to specific aromatic plants. Its distribution appears to be concentrated within certain species known for producing a rich array of sesquiterpenoids.

Pogostemon cablin Benth, commonly known as patchouli, stands out as a primary botanical source of 10α-Hydroperoxy-guaia-1,11-diene. nih.gov This perennial herb, widely cultivated in regions like China, India, and Indonesia, is renowned for its essential oil, which is integral to the fragrance industry. nih.govperfumerflavorist.com While the essential oil is typically obtained through steam distillation of the leaves, this process is too harsh for delicate compounds like hydroperoxides. perfumerflavorist.com Consequently, 10α-Hydroperoxy-guaia-1,11-diene is not found in the distilled patchouli oil but is present in the plant's crude extracts. perfumerflavorist.com Researchers have successfully identified this compound through the chromatographic separation of an acetone (B3395972) extract of dried patchouli herb. nih.gov

In addition to 10α-Hydroperoxy-guaia-1,11-diene, scientific investigations into plant extracts have revealed the presence of structurally similar sesquiterpene hydroperoxides. From the same acetone extract of Pogostemon cablin, two other related compounds were also isolated: 1α-hydroperoxy-guaia-10(15),11-diene and 15α-hydroperoxy-guaia-1(10),11-diene. nih.gov The co-occurrence of these compounds underscores the biosynthetic pathways within the plant that lead to various hydroperoxylated guaiane-type sesquiterpenes. Beyond the Pogostemon genus, other plants are known to produce different sesquiterpene hydroperoxides. For instance, a new eudesmane-type sesquiterpene hydroperoxide, 7α-hydroperoxy-3,11-eudesmadiene, was isolated from the aerial parts of Aster oharai. nih.gov Similarly, various other hydroperoxides have been found in species from the Asteraceae family and others, indicating a widespread, yet specific, distribution of these oxygenated sesquiterpenoids in the plant kingdom. nih.govoatext.com

Chromatographic Purification Strategies

Following initial solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of 10α-Hydroperoxy-guaia-1,11-diene. Kiuchi et al. employed repeated column chromatography to isolate the sesquiterpene hydroperoxides from the acetone extract of P. cablin. perfumerflavorist.com This multi-step process allows for the separation of compounds based on their differential affinities for the stationary phase and the mobile phase.

While the specific details for this compound are proprietary to the research, typical chromatographic purification of sesquiterpenoids involves a combination of methods:

Column Chromatography (CC): Often used as the initial purification step. The crude extract is loaded onto a column packed with a stationary phase like silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is then passed through the column to elute the compounds at different rates, leading to their separation.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification and analysis. It utilizes high pressure to pass the solvent through a column with smaller particle sizes, providing superior separation. For sesquiterpene analysis, a C18 reversed-phase column is often used with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov

The successful isolation of 10α-Hydroperoxy-guaia-1,11-diene is a testament to the careful application of these extraction and purification strategies, which are designed to overcome the challenges posed by the compound's natural scarcity and chemical fragility.

Normal-Phase Column Chromatography (e.g., Silica Gel)

Normal-phase column chromatography, utilizing silica gel as the stationary phase, is a primary technique for the purification of 10α-Hydroperoxy-guaia-1,11-diene from crude plant extracts. The separation mechanism is based on the polarity of the compounds. The stationary phase, silica gel, is highly polar, while the mobile phase is typically a non-polar solvent or a mixture of non-polar and slightly polar solvents.

In the isolation process, a crude extract containing a mixture of phytochemicals is loaded onto the silica gel column. A solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing in polarity by adding a more polar solvent (e.g., ethyl acetate), is used to elute the compounds. Non-polar compounds have a lower affinity for the silica gel and elute first, while more polar compounds, like 10α-Hydroperoxy-guaia-1,11-diene with its hydroperoxy group, are retained longer on the column and elute later.

The selection of the solvent system is critical for achieving successful separation. The ratio of the solvents is carefully adjusted to optimize the resolution between the target compound and other constituents of the extract. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound.

Size-Exclusion Chromatography (e.g., Sephadex LH-20)

Size-exclusion chromatography (SEC), often employing Sephadex LH-20 as the stationary phase, serves as a complementary purification step. Unlike adsorption chromatography, SEC separates molecules based on their size, or more accurately, their hydrodynamic volume. Sephadex LH-20 is a lipophilic dextran (B179266) derivative that swells in organic solvents, creating a porous matrix.

In this method, the partially purified fraction containing 10α-Hydroperoxy-guaia-1,11-diene is dissolved in a suitable solvent (e.g., methanol or a chloroform-methanol mixture) and passed through the Sephadex LH-20 column. Larger molecules, which are excluded from the pores of the gel beads, travel a shorter path and elute first. Smaller molecules, such as 10α-Hydroperoxy-guaia-1,11-diene, can enter the pores, resulting in a longer retention time and later elution.

This technique is particularly effective for removing high molecular weight impurities, such as pigments and polymeric substances, as well as very small molecules, further refining the purity of the isolated sesquiterpenoid hydroperoxide.

Mitigation of Degradation During Purification Processes

The hydroperoxy functional group in 10α-Hydroperoxy-guaia-1,11-diene makes the molecule susceptible to degradation during the isolation and purification processes. Several factors can contribute to its decomposition, including exposure to heat, light, and certain chemical environments. Therefore, specific precautions are necessary to maintain the integrity of the compound.

To mitigate thermal degradation, all chromatographic procedures are ideally conducted at low temperatures. This involves cooling the columns and solvent reservoirs. The use of refrigerated fraction collectors is also common practice.

Protection from light is another crucial aspect. The entire purification setup is often shielded from ambient light by using amber glass columns or by wrapping the apparatus in aluminum foil. This prevents photochemical reactions that could lead to the decomposition of the hydroperoxide.

Furthermore, the choice of solvents and materials is important. It is essential to use high-purity, peroxide-free solvents to avoid introducing reactive species that could degrade the sample. The silica gel used for column chromatography should be of high quality and neutral pH to prevent acid- or base-catalyzed decomposition. By carefully controlling these experimental conditions, the yield and purity of the isolated 10α-Hydroperoxy-guaia-1,11-diene can be maximized.

Iii. Chemical Synthesis and Derivatization of 10α Hydroperoxy Guaia 1,11 Diene

Directed Synthesis of 10α-Hydroperoxy-guaia-1,11-diene Analogs

With a guaiane (B1240927) skeleton in hand, the next critical challenge is the introduction of the hydroperoxy group with the correct stereochemistry at the C10 position.

The introduction of a hydroperoxy group onto a terpene scaffold is often achieved through oxidation reactions. The most common methods involve the reaction of the organic molecule with a source of oxygen.

Photo-oxygenation: The reaction with singlet oxygen (¹O₂), typically generated photochemically in the presence of a sensitizer (B1316253) dye, is a primary method for installing hydroperoxides at allylic positions on alkenes. This method is highly relevant for precursors to 10α-Hydroperoxy-guaia-1,11-diene, which contains double bonds that can direct this reaction.

Autoxidation: Many terpenes are known to undergo autoxidation upon exposure to air (molecular oxygen, ³O₂), which can form terpene hydroperoxides. researchgate.net While this can be a source of these compounds, it is often less controlled than directed synthetic methods, leading to a mixture of products.

Ozonolysis: The reaction of unsaturated compounds with ozone can lead to the formation of α-hydroxyalkyl-hydroperoxides (α-HHs) in the presence of water. nsf.gov This provides another route to hydroperoxylated structures, although the resulting product would differ from the target compound.

Alkylation of Hydrogen Peroxide: Hydroperoxides can be prepared by the nucleophilic attack of hydrogen peroxide or its salts on suitable organic substrates. gre.ac.uk This method is versatile for creating primary, secondary, or tertiary alkyl hydroperoxides. gre.ac.uk

Achieving the specific 10α configuration of the hydroperoxy group is paramount. The stereochemical outcome of a reaction can be governed by several factors.

Substrate Control: This is a common strategy where the existing stereochemistry within the guaiane skeleton itself directs the approach of the incoming reagent. youtube.com The bulky groups on one face of the molecule can sterically hinder the approach of the oxidizing agent, forcing it to attack from the less hindered face, thereby leading to a specific stereoisomer. youtube.com

Reagent Control: The use of chiral reagents or catalysts can also influence the stereochemical outcome. For example, chiral dioxiranes are known to be used for stereoselective oxidation transformations. researchgate.net

The selection of the appropriate strategy depends on the specific precursor and the desired stereochemical purity of the final product.

Rational Design of Derivatives and Prodrug Formulations

To overcome potential limitations of the natural product, such as chemical instability or to study its biological mechanisms, derivatives are rationally designed and synthesized.

The hydroperoxide functional group is inherently reactive and can be prone to decomposition. Converting it into a more stable group, such as an ester, is a common prodrug strategy. These ester derivatives, known as peroxy-esters or α-acyloxyalkyl hydroperoxides, can exhibit enhanced stability while potentially being hydrolyzed back to the active hydroperoxide in vivo. gre.ac.ukresearchgate.net

The stability of these derivatives is highly dependent on their environment. Research on α-acyloxyalkyl hydroperoxides has shown that their decomposition rate is influenced by solvent and pH. researchgate.net For instance, their stability is significantly greater in organic solvents like acetonitrile (B52724) or methanol (B129727) compared to aqueous solutions. researchgate.net Furthermore, their hydrolysis slows under more acidic conditions. researchgate.net The stability of related monoterpene-derived hydroperoxides also increases dramatically in solvent mixtures with low water content (<20%). nsf.gov This data is critical for designing formulations that can protect the compound until it reaches its target.

Table 1: Factors Affecting Hydroperoxide Derivative Stability

Factor Observation Implication for Design Reference
Solvent α-acyloxyalkyl hydroperoxides have longer lifetimes in acetonitrile or methanol than in water. Formulation in non-aqueous or low-water content media can enhance shelf-life and stability. researchgate.net
pH Decomposition is slower under acidic conditions (e.g., pH 3.5) compared to less acidic conditions (e.g., pH 5). Buffering formulations to a lower pH could improve the stability of the derivative. researchgate.net
Structure The presence of other functional groups on the terpene can influence stability; α-HHs from α-terpineol are more stable than those from α-pinene. Minor structural modifications to the core skeleton could be explored to enhance intrinsic stability. nsf.gov

To understand the precise mechanism of action of 10α-Hydroperoxy-guaia-1,11-diene, researchers can synthesize deuterated analogs. acs.org Deuterium (B1214612) (²H or D) is a stable, heavy isotope of hydrogen. Replacing specific hydrogen atoms with deuterium can provide profound mechanistic insights. acs.org

This strategy relies on the kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger and broken more slowly than a corresponding carbon-hydrogen (C-H) bond. If the cleavage of a specific C-H bond is a rate-determining step in the compound's mechanism of action, replacing that hydrogen with deuterium will slow down the reaction. By measuring the reaction rates of the deuterated and non-deuterated compounds, scientists can pinpoint which bonds are broken during the key mechanistic steps. nih.gov

The synthesis of these analogs involves using deuterated reagents or solvents. For example, base-promoted deuteration using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the deuterium source provides a cost-effective route to introduce the isotope into various organic molecules. nih.gov These labeled compounds are invaluable tools not only for studying reaction mechanisms but also for investigating the metabolism and pharmacokinetics of bioactive molecules. acs.org

Computational Chemistry in Synthetic Planning

Modern synthetic chemistry increasingly relies on computational tools to predict reaction outcomes, understand mechanisms, and design efficient synthetic pathways. For a molecule as complex as 10α-Hydroperoxy-guaia-1,11-diene, with its fused ring system and multiple stereocenters, in silico analysis is an invaluable asset. Density Functional Theory (DFT) and other computational methods allow for the exploration of reaction landscapes and conformational preferences, thereby guiding the strategic decisions in the laboratory.

The stereochemical outcome of many synthetic transformations is dictated by the conformational preferences of the reactants and transition states. The hydroazulene core of the guaiane sesquiterpenes can adopt various conformations, and understanding the relative energies of these conformers is critical for predicting the facial selectivity of key reactions.

Computational studies on the parent perhydroazulene skeleton have revealed that the cis-fused ring system is thermodynamically more stable than the trans-fused isomer by approximately 0.7 kcal/mol. nih.gov This preference is attributed to the minimization of steric and torsional strain in the cis configuration. nih.gov Such foundational knowledge is instrumental when planning the synthesis of 10α-Hydroperoxy-guaia-1,11-diene, which possesses a cis-fused hydroazulene core.

For instance, in a hypothetical key cyclization step to form the seven-membered ring, computational analysis can predict the most stable conformation of the acyclic precursor. This information, in turn, suggests the likely stereochemical course of the cyclization. DFT calculations can be employed to model the transition states of competing reaction pathways, allowing for a comparison of their activation energies. A lower activation energy for a transition state leading to the desired cis-fused product would provide confidence in the chosen synthetic strategy.

Table 1: Hypothetical DFT-Calculated Relative Energies of Key Intermediates and Transition States in a Guaiane Synthesis

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Implication for Synthesis
cis-Fused HydroazuleneB3LYP/6-31G(d)0.0Thermodynamic product, guiding equilibrium-controlled reactions.
trans-Fused HydroazuleneB3LYP/6-31G(d)+0.7Less stable isomer, kinetically accessible under certain conditions.
Transition State for cis-CyclizationM06-2X/def2-TZVP15.2Lower energy barrier suggests this is the kinetically favored pathway.
Transition State for trans-CyclizationM06-2X/def2-TZVP18.5Higher energy barrier makes this pathway less likely to occur.

Note: The data in this table is representative and intended for illustrative purposes. Actual values would be derived from specific quantum chemical calculations on the relevant molecular structures.

Furthermore, the introduction of the 10α-hydroperoxy group can be guided by conformational analysis. The approach of a reagent, such as singlet oxygen or a hydroperoxylating agent, to the C1=C10 double bond of a precursor would be influenced by the steric hindrance imposed by the rest of the molecule. Computational modeling can map the steric accessibility of the double bond from the α- and β-faces, predicting the likely stereochemical outcome of the hydroperoxidation step.

Retrosynthetic analysis is a powerful paradigm for deconstructing a complex target molecule into simpler, commercially available starting materials. For a complex sesquiterpenoid like 10α-Hydroperoxy-guaia-1,11-diene, multiple disconnection strategies are conceivable. Computational chemistry can aid in evaluating the feasibility of different retrosynthetic pathways by assessing the thermodynamic and kinetic viability of the proposed forward reactions.

A plausible retrosynthetic analysis for 10α-Hydroperoxy-guaia-1,11-diene would begin by disconnecting the hydroperoxy group, recognizing its potential installation in a late-stage oxidation of a diene precursor. The exocyclic double bond at C11 could be introduced via a Wittig-type reaction or an elimination reaction from a suitable functional group on the isopropyl side chain. The core hydroazulene framework represents the central challenge. A key disconnection might involve a [4+3] cycloaddition or a tandem Michael addition/intramolecular aldol (B89426) condensation to construct the fused 5-7 ring system.

Table 2: A Comparison of Potential Retrosynthetic Disconnections for the Guaiane Skeleton

Disconnection StrategyKey Forward ReactionComputational EvaluationPotential Challenges
[4+3] Cycloaddition Reaction of a cyclopentadienyl (B1206354) anion derivative with a three-carbon electrophile.DFT can model the transition states to predict regio- and stereoselectivity. researchgate.netControl of regioselectivity and facial selectivity of the cycloaddition.
Intramolecular Aldol/Michael Cyclization of a functionalized acyclic precursor containing both nucleophilic and electrophilic centers.Conformational analysis of the precursor can predict the stereochemical outcome of the ring closure.Synthesis of the complex acyclic precursor with the correct stereochemistry.
Ring-Closing Metathesis (RCM) RCM of a diene precursor to form the seven-membered ring.Modeling of the catalyst-substrate complex can provide insights into reactivity and selectivity.Catalyst compatibility with other functional groups present in the molecule.

The choice between these and other strategies can be informed by computational analysis. For example, DFT calculations can be used to model the transition states of competing pericyclic reactions, such as a Diels-Alder reaction versus a [4+3] cycloaddition, to predict which pathway is more favorable under a given set of conditions. nih.govrsc.org Similarly, the feasibility of a key ring-closing step can be assessed by calculating the strain energy of the resulting cyclic product. A pathway that leads to a highly strained intermediate would likely be disfavored.

By integrating these computational approaches into the synthetic planning process, chemists can navigate the complexities of total synthesis with greater predictability and efficiency, ultimately paving the way for the successful construction of 10α-Hydroperoxy-guaia-1,11-diene and its analogues.

Iv. Structural Elucidation and Advanced Analytical Methodologies for 10α Hydroperoxy Guaia 1,11 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the relative stereochemistry of 10α-Hydroperoxy-guaia-1,11-diene. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's connectivity and spatial arrangement.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).

For guaiane (B1240927) hydroperoxides, the ¹H NMR spectrum exhibits characteristic signals for the guaiane backbone's methyl and olefinic protons. A particularly diagnostic signal is that of the hydroperoxy proton (-OOH). In similar guaiane hydroperoxides, this proton is notably deshielded and appears in the downfield region of the spectrum, typically between δH 8.8–9.6 ppm. nih.gov This significant downfield shift is often attributed to intramolecular hydrogen bonding, which reduces the electron density around the proton. nih.gov

The ¹³C NMR spectrum for a C15 sesquiterpenoid like 10α-Hydroperoxy-guaia-1,11-diene is expected to show 15 distinct carbon signals, confirming the molecular formula of C₁₅H₂₄O₂. nih.gov The chemical shifts of these carbons indicate their functionalization. For instance, carbons bearing the hydroperoxy group would be significantly shifted downfield due to the electronegativity of the oxygen atoms. The olefinic carbons of the two double bonds (at C1 and C11) would also resonate in the characteristic downfield region for sp²-hybridized carbons.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Guaiane Hydroperoxide Skeleton

PositionIllustrative ¹³C Shift (δC, ppm)Illustrative ¹H Shift (δH, ppm)
1~150-
2~30-40~1.5-2.5
3~35-45~1.8-2.8
4~40-50~1.2-2.2
5~45-55~2.0-3.0
6~25-35~1.4-2.4
7~40-50~1.9-2.9
8~20-30~1.6-2.6
9~30-40~1.7-2.7
10~80-90-
11~145~4.7-5.0 (exomethylene)
12~20-25~1.7 (methyl)
13~20-25~1.7 (methyl)
14~15-20~0.9-1.2 (methyl)
15~15-20~0.9-1.2 (methyl)
10-OOH-~8.8-9.6

Note: The data in this table are illustrative for a representative guaiane hydroperoxide skeleton and are not specific experimental values for 10α-Hydroperoxy-guaia-1,11-diene. Actual chemical shifts can vary based on the solvent and specific stereochemistry.

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). By tracing these correlations, it is possible to map out the spin systems within the molecule, for example, connecting the protons along the seven- and five-membered rings of the guaiane core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbon atoms they are attached to (¹J coupling). This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away (²J or ³J coupling). HMBC is crucial for connecting the different spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework. For instance, correlations from methyl protons to neighboring carbons can firmly establish their position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is paramount for determining the relative stereochemistry of the molecule. For a related compound, 1α-Hydroperoxy-guaia-10(15),11-diene, NOE correlations were key in confirming the relative stereochemistry. For example, a correlation between H1α and H3β would confirm a cis relationship between the hydroperoxy group and the C3 methyl group. nih.gov Similarly, an interaction between H5 and H8a would indicate the spatial proximity of the side chain to the hydroperoxy group. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC separates individual components of a mixture before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

For 10α-Hydroperoxy-guaia-1,11-diene, the expected molecular formula is C₁₅H₂₄O₂, corresponding to a molecular weight of 236.35 g/mol . nih.gov High-resolution mass spectrometry would confirm this elemental composition. However, hydroperoxides are often thermally labile and can decompose in the hot GC injector. nih.gov A common strategy to overcome this is chemical derivatization, for instance, by converting the hydroperoxide to a more stable trimethylsilyl (B98337) (TMS) peroxide, which can then be analyzed by GC-MS without significant degradation. nih.gov

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For sesquiterpenoids, characteristic fragmentation involves the loss of small neutral molecules or radicals, such as the loss of an isopropyl group. beilstein-journals.org The fragmentation of the hydroperoxy group itself can also lead to characteristic ions.

LC-MS/MS is a highly sensitive and specific technique ideal for the analysis of thermally unstable or non-volatile compounds like sesquiterpenoid hydroperoxides. researchgate.net The sample is first separated by liquid chromatography and then introduced into the mass spectrometer.

In LC-MS/MS, a specific ion from the initial mass spectrum (the precursor ion, e.g., the [M+H]⁺ ion of 10α-Hydroperoxy-guaia-1,11-diene) is selected and then fragmented to produce a second mass spectrum of product ions. This process, known as Selected Reaction Monitoring (SRM), allows for highly specific and sensitive quantification of the target analyte, even in complex biological matrices. researchgate.net The development of an LC-MS/MS method would involve identifying unique precursor-to-product ion transitions for 10α-Hydroperoxy-guaia-1,11-diene, enabling its precise measurement in various samples. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the connectivity and relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be grown. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, yielding a precise three-dimensional model of the molecule.

For a closely related guaiane sesquiterpenoid, single-crystal X-ray diffraction analysis provided unambiguous assignment of its absolute configuration. nih.gov The crystallographic data obtained allowed for the determination of key structural parameters.

Table 2: Representative X-ray Crystallographic Data for a Guaiane Sesquiterpenoid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.92
b (Å)10.34
c (Å)12.07
β (°)102.3
Flack Parameter-0.02(3)

Note: The data in this table are from a published analysis of 1α-Hydroperoxy-guaia-10(15),11-diene and serve as an example of the type of data obtained from X-ray crystallography. nih.gov

The Flack parameter is particularly important as a value close to zero confirms the correct assignment of the absolute stereochemistry. nih.gov Such an analysis would definitively establish the S or R configuration at each stereocenter of 10α-Hydroperoxy-guaia-1,11-diene.

Advanced Chromatographic Techniques for Purity and Identity

The assessment of purity and confirmation of the identity of 10α-Hydroperoxy-guaia-1,11-diene rely on advanced chromatographic techniques. These methods are essential for separating the target compound from a complex matrix of other sesquiterpenoids and potential isomers, as well as for its quantification. The inherent instability of the hydroperoxide group presents unique analytical challenges, necessitating specialized approaches.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thermally labile compounds like 10α-Hydroperoxy-guaia-1,11-diene. Several detection methods can be coupled with HPLC for both qualitative and quantitative analysis. For instance, HPLC with reductive electrochemical detection offers a direct method for hydroperoxide determination without the need for derivatization. thermofisher.com This approach is advantageous as it minimizes sample manipulation and potential degradation. Furthermore, post-column chemiluminescence detection, often utilizing reagents like luminol, provides high sensitivity and selectivity for hydroperoxides. researchgate.net

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful tool for the comprehensive analysis of complex natural product extracts that may contain 10α-Hydroperoxy-guaia-1,11-diene. nih.govnih.gov This technique combines the high-resolution separation of UPLC with the high-resolution mass accuracy of Q-TOF-MS, enabling the confident identification of the compound based on its exact mass and fragmentation pattern. nih.gov The use of a C18 column with a mobile phase gradient of water and acetonitrile (B52724), often with a formic acid additive, is common for the analysis of such compounds. nih.govnih.gov

Gas Chromatography (GC) is another valuable technique, particularly when coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). However, due to the thermal instability of hydroperoxides, a pre-column derivatization step, such as silylation, is often necessary to prevent degradation in the hot injector and column. researchgate.net This approach has been successfully applied to the quantification of other terpene hydroperoxides. researchgate.net

For the preparative isolation and purification of 10α-Hydroperoxy-guaia-1,11-diene from natural sources, column chromatography techniques are employed. Solid-phase extraction (SPE) with silica (B1680970) gel cartridges can be an effective initial step for separating hydroperoxides from other lipids. mdpi.com Further purification can be achieved using normal-phase or reversed-phase column chromatography.

Detailed Research Findings

Research into the analysis of hydroperoxides and sesquiterpenoids has established several reliable chromatographic methods. While specific studies focusing exclusively on 10α-Hydroperoxy-guaia-1,11-diene are limited, the principles from related compounds can be applied. For example, the analysis of other guaiane sesquiterpenoids has been successfully performed using UPLC-Q-TOF-MS, allowing for the identification of known compounds and the discovery of new analogues within crude extracts.

The following tables outline typical parameters for the chromatographic analysis of sesquiterpene hydroperoxides, derived from established methods for similar compounds.

Table 1: Illustrative HPLC Parameters for Hydroperoxide Analysis

Parameter Setting
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water Gradient
Detector Electrochemical (Reductive Mode) or Post-Column Chemiluminescence
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Table 2: Representative UPLC-Q-TOF-MS Conditions for Sesquiterpenoid Profiling

Parameter Setting
Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 15 min
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive and Negative

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

Table 3: Typical GC-FID Conditions for Derivatized Hydroperoxides

Parameter Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)

| Carrier Gas | Helium |

V. Biosynthesis and Metabolic Pathways of Guaiane Sesquiterpenoids Including 10α Hydroperoxy Guaia 1,11 Diene

General Terpenoid Biosynthesis: Mevalonate (B85504) and MEP Pathways

All terpenoids, including the guaiane (B1240927) sesquiterpenoids, originate from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these fundamental building blocks: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. maxapress.com

The Mevalonate (MVA) pathway is primarily active in the cytosol and mitochondria. researchgate.netcapes.gov.br It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. researchgate.net This pathway is generally responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.net

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, occurs in the plastids. maxapress.com It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to generate IPP and DMAPP. maxapress.com The MEP pathway typically supplies the precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. researchgate.net

While these pathways are spatially separated within the cell, there is evidence of limited crosstalk, allowing for the exchange of intermediates between the cytosol and plastids. researchgate.net The production of sesquiterpenes, however, is predominantly reliant on the MVA pathway for its supply of precursors.

Table 1: Comparison of MVA and MEP Pathways

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular Location Cytosol, MitochondriaPlastids
Precursors Acetyl-CoAPyruvate, Glyceraldehyde-3-phosphate
Primary Products Sesquiterpenes (C15), Triterpenes (C30)Monoterpenes (C10), Diterpenes (C20)
Key Enzyme HMG-CoA reductase (HMGR)1-deoxy-D-xylulose-5-phosphate synthase (DXS)

Enzymatic Transformations in Guaiane Biosynthesis

The construction of the characteristic bicyclic guaiane skeleton and its subsequent decoration with functional groups involve highly specific enzymes.

The journey from the C5 units of IPP and DMAPP to the C15 backbone of sesquiterpenes is mediated by prenyltransferases. Specifically, farnesyl pyrophosphate synthase (FPS) catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to form the acyclic C15 precursor, farnesyl pyrophosphate (FPP) . nih.gov This reaction is a critical branch point, directing carbon flux towards sesquiterpenoid synthesis. nih.gov

The remarkable diversity of sesquiterpene scaffolds is generated by a class of enzymes known as terpene synthases (TPSs) . nih.gov These enzymes catalyze the conversion of the linear FPP into various cyclic structures through a series of carbocation-driven reactions, including cyclizations, rearrangements, and eliminations. nih.gov In Pogostemon cablin, a limited number of sesquiterpene synthases are responsible for producing a wide array of over 24 different sesquiterpenes found in its essential oil. nih.govcapes.gov.br For instance, a single patchoulol synthase (PatPTS) can convert FPP into patchoulol and at least 13 other sesquiterpene products. nih.govresearchgate.net

The formation of the guaiane core is thought to proceed via a germacrene A intermediate, which is then further cyclized to create the distinctive fused five- and seven-membered ring system. nih.gov

Following the creation of the basic hydrocarbon skeleton by terpene synthases, the vast structural diversity of sesquiterpenoids is further amplified by subsequent oxidative modifications. nih.gov These reactions are often catalyzed by cytochrome P450 monooxygenases (P450s) and other oxidoreductases, which introduce functional groups such as hydroxyls, ketones, and epoxides onto the terpene scaffold. nih.gov

The formation of a hydroperoxy (-OOH) group, as seen in 10α-Hydroperoxy-guaia-1,11-diene, is a less common but significant oxidative transformation. This process can occur through enzymatic or non-enzymatic pathways. Enzymatically, dioxygenases or peroxidases could be involved. Non-enzymatically, the formation of hydroperoxides can result from the reaction of a terpene with reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, which are often produced in plants under stress conditions. nih.gov The thermal oxidative degradation of oils is also known to produce hydroperoxy-alkenals. The presence of double bonds in the precursor guaia-1,11-diene would make it susceptible to such oxidative attacks.

Hypothetical Biogenetic Pathways of 10α-Hydroperoxy-guaia-1,11-diene

While the precise biosynthetic pathway to 10α-Hydroperoxy-guaia-1,11-diene has not been fully elucidated, a plausible route can be hypothesized based on established biochemical principles.

Formation of the Guaiane Skeleton : The pathway begins with the cyclization of FPP by a specific terpene synthase to yield a guaiane-type carbocation. Subsequent deprotonation would lead to the formation of a guaia-diene intermediate, likely guaia-1(10),11-diene (B1234809) or a related isomer.

Isomerization : Isomerization of the double bond to the C1 position could occur to form the guaia-1,11-diene scaffold.

Oxidative Attack : The guaia-1,11-diene molecule, with its electron-rich double bonds, becomes a target for oxidation. An enzymatic reaction, possibly involving a lipoxygenase-like enzyme or a P450 monooxygenase, could catalyze the stereospecific addition of molecular oxygen to the C10 position. nih.gov

Hydroperoxide Formation : This enzymatic oxidation would proceed via a radical mechanism or direct oxygen insertion to form the 10α-hydroperoxy group, resulting in the final product, 10α-Hydroperoxy-guaia-1,11-diene. The stereochemistry (α-configuration) would be strictly controlled by the enzyme's active site. Alternatively, a non-enzymatic reaction with singlet oxygen generated under conditions of oxidative stress could also lead to the formation of hydroperoxides.

Endogenous Metabolic Roles within Pogostemon cablin

The specific metabolic role of 10α-Hydroperoxy-guaia-1,11-diene within Pogostemon cablin is not explicitly defined in the literature. However, based on the functions of similar sesquiterpenoids and hydroperoxides in plants, its role can be inferred.

Many sesquiterpenoids in plants function as phytoalexins or phytoanticipins, which are antimicrobial and anti-herbivore defense compounds. nih.gov The production of such secondary metabolites is often induced by biotic or abiotic stress, such as pathogen attack, insect feeding, or exposure to harsh environmental conditions like intense light. maxapress.comnih.gov

Furthermore, compounds resulting from oxidative processes are frequently linked to the plant's stress response system. The generation of reactive oxygen species (ROS) is a common feature of cellular stress, and plants have evolved mechanisms to both detoxify ROS and use them as signaling molecules. The presence of a hydroperoxy group suggests that 10α-Hydroperoxy-guaia-1,11-diene could be involved in:

Oxidative Stress Signaling : It may act as a signaling molecule in pathways that respond to oxidative damage, potentially triggering the expression of antioxidant enzymes and other defense-related genes. nih.gov

Direct Defense : As a reactive molecule, it could have direct biocidal activity against invading pathogens or deter herbivores.

Metabolic Intermediate : It could be an unstable intermediate that is further metabolized into other bioactive compounds, such as alcohols, ketones, or other oxygenated sesquiterpenoids, which may have their own distinct defensive or signaling roles. nih.gov For instance, patchouli alcohol, a major component of patchouli oil, has demonstrated antioxidant properties.

In essence, 10α-Hydroperoxy-guaia-1,11-diene is likely a component of the sophisticated chemical defense and stress-response network of Pogostemon cablin.

Vi. Mechanisms of Biological Activity of 10α Hydroperoxy Guaia 1,11 Diene

In Vitro Anti-Parasitic Activity

Research into 10α-Hydroperoxy-guaia-1,11-diene has primarily focused on its effects against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. The life cycle of T. cruzi includes distinct morphological and functional stages, such as the replicative, non-infective epimastigote form found in the insect vector, and the infective trypomastigote and replicative amastigote forms found in mammalian hosts. nih.govconicet.gov.arnih.govoatext.com

Activity-guided fractionation of acetone (B3395972) extracts from Pogostemon cablin identified 10α-Hydroperoxy-guaia-1,11-diene as a potent trypanocidal compound. nih.gov In vitro studies have demonstrated its significant activity against the epimastigote stage of T. cruzi. nih.govnih.gov The compound exhibited a minimum lethal concentration (MLC) of 0.84 μM against this parasite form. nih.gov

Currently, detailed studies on the efficacy of 10α-Hydroperoxy-guaia-1,11-diene against the clinically relevant trypomastigote and intracellular amastigote stages of T. cruzi have not been extensively reported in the available scientific literature. The differential metabolism and environment of these stages compared to epimastigotes often result in varied susceptibility to chemical agents. nih.gov

Table 1: Trypanocidal Activity of 10α-Hydroperoxy-guaia-1,11-diene against T. cruzi Epimastigotes

Compound Parasite Stage Activity Metric Value (μM) Source(s)
10α-Hydroperoxy-guaia-1,11-diene Epimastigote MLC 0.84 nih.gov

MLC (Minimum Lethal Concentration) represents the lowest concentration of the compound that causes 100% parasite death.

The trypanocidal activity of 10α-Hydroperoxy-guaia-1,11-diene is notably potent when compared to other structurally similar sesquiterpene hydroperoxides isolated from the same source. nih.gov Two isomers, 1α-hydroperoxy-guaia-10(15),11-diene and 15α-hydroperoxy-guaia-1(10),11-diene, were found to be less effective, both displaying an MLC of 1.7 μM, which is approximately half the potency of 10α-Hydroperoxy-guaia-1,11-diene. nih.gov

Crucially, the significance of the hydroperoxy functional group to its biological activity is highlighted when compared to its corresponding alcohol, patchouli alcohol. Patchouli alcohol demonstrated very weak activity, with an MLC value greater than 200 μM. nih.gov This suggests that the hydroperoxide moiety is essential for the compound's potent anti-trypanosomal effects. nih.govnih.gov In a broader context, other classes of sesquiterpenes, such as sesquiterpene lactones like helenalin (B1673037) and mexicanin, have also shown potent trypanocidal activity, although they operate through a potentially different mechanism involving their α-methylene-γ-lactone group. conicet.gov.ar

Table 2: Comparative Efficacy of 10α-Hydroperoxy-guaia-1,11-diene and Related Compounds against T. cruzi Epimastigotes

Compound Type MLC (μM) Source(s)
10α-Hydroperoxy-guaia-1,11-diene Sesquiterpene Hydroperoxide 0.84 nih.gov
1α-Hydroperoxy-guaia-10(15),11-diene Sesquiterpene Hydroperoxide 1.7 nih.gov
15α-Hydroperoxy-guaia-1(10),11-diene Sesquiterpene Hydroperoxide 1.7 nih.gov
Patchouli Alcohol Sesquiterpene Alcohol >200 nih.gov

MLC (Minimum Lethal Concentration)

Proposed Molecular Mechanisms of Action

The specific molecular pathways through which 10α-Hydroperoxy-guaia-1,11-diene exerts its trypanocidal effects are believed to be centered on its chemically reactive hydroperoxide group. nih.gov The proposed mechanisms involve the induction of severe oxidative stress within the parasite, a strategy known to be effective against trypanosomatids which have unique redox systems. nih.gov

The primary proposed mechanism of action for sesquiterpene hydroperoxides is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.net The hydroperoxy group (-OOH) is an oxidizing functionality. It is hypothesized that 10α-Hydroperoxy-guaia-1,11-diene participates in redox cycling within the parasitic cell, leading to the production of damaging ROS such as superoxide (B77818) radicals and hydrogen peroxide. nih.govnih.gov This increase in intracellular ROS can overwhelm the parasite's antioxidant defenses, leading to widespread oxidative damage to vital biomolecules. researchgate.net This mechanism is supported by the observation that the corresponding alcohols, which lack the hydroperoxy group, are inactive. nih.govnih.gov The general trypanocidal activity of some sesquiterpenes has been linked to targeting the parasite's mitochondria, increasing ROS, and causing subsequent damage to cellular components. researchgate.net

Trypanosoma cruzi possesses a unique antioxidant system based on the dithiol trypanothione (B104310), which is kept in its reduced state by the NADPH-dependent enzyme trypanothione reductase (TcTR). nih.gov This system is crucial for protecting the parasite from oxidative stress. nih.gov It has been proposed that the hydroperoxy group of compounds like 10α-Hydroperoxy-guaia-1,11-diene can directly oxidize critical thiols within the cell. nih.gov A primary target for this oxidation is likely trypanothione itself. The oxidation of the trypanothione pool would disrupt the parasite's primary defense against ROS. This places immense pressure on TcTR to regenerate reduced trypanothione, consuming the cell's reducing power (NADPH). The depletion of the trypanothione pool and the subsequent failure of the parasite's antioxidant defense system is a plausible mechanism for the compound's potent trypanocidal activity. nih.gov

The excessive generation of ROS, as proposed in section 6.2.1, can lead to severe downstream cellular damage. One of the major consequences of uncontrolled oxidative stress is lipid peroxidation, which attacks the polyunsaturated fatty acids in cellular membranes. This process can compromise the integrity of the parasite's plasma membrane and the membranes of internal organelles like the mitochondrion. researchgate.net Such damage would lead to a loss of ionic gradients, leakage of cellular contents, and ultimately, cell lysis. researchgate.net Ultrastructural studies on parasites treated with other sesquiterpenes have revealed cytoplasmic vacuolization and disorganization, which are indicative of a loss of cellular integrity. conicet.gov.ar While direct morphological studies on T. cruzi treated with 10α-Hydroperoxy-guaia-1,11-diene are not available, membrane damage secondary to ROS-induced lipid peroxidation remains a highly probable component of its mechanism of action.

Advanced In Vitro Assay Design and Evaluation

In vitro assays are fundamental in determining the biological activity of natural compounds. For 10α-Hydroperoxy-guaia-1,11-diene, a comprehensive evaluation would involve a suite of assays to determine its lethal concentrations against various pathogens and its effect on cell viability.

While specific studies determining the Minimum Lethal Concentration (MLC) for 10α-Hydroperoxy-guaia-1,11-diene are not extensively documented in publicly available literature, the methodology is a standard procedure for assessing the antimicrobial potency of a compound. The MLC is defined as the lowest concentration of an antimicrobial agent that results in the death of a particular microorganism. This is typically determined as an extension of Minimum Inhibitory Concentration (MIC) testing. After determining the MIC, aliquots are taken from the wells that show no visible growth and are subcultured onto fresh, antibiotic-free agar (B569324) plates. The MLC is the lowest concentration that prevents any microbial growth on these plates.

The antimicrobial activity of various plants from the Teucrium genus, known to produce sesquiterpenes, has been investigated, with studies reporting MIC values for their essential oils and extracts against a range of bacteria and fungi. researchgate.netmdpi.comresearchgate.net For instance, the essential oil of Teucrium luteum subsp. flavovirens showed MIC values between 2 and 6 µL/mL against bacteria like Enterococcus faecalis and Pseudomonas aeruginosa. researchgate.net Similarly, extracts from Teucrium polium have demonstrated antibacterial properties. mdpi.comresearchgate.net Guaiane-type sesquiterpenoids isolated from the endophytic fungus Biscogniauxia petrensis have also shown potent antifungal activity against Candida albicans, with MIC values ranging from 1.60 to 6.30 μM. nih.gov These findings for related compounds underscore the potential antimicrobial properties of the guaiane (B1240927) skeleton.

Table 1: Illustrative Antimicrobial Activity of Related Sesquiterpenes and Extracts

Compound/Extract Organism Activity (MIC/IC50)
Biscogniauxiaols A, B, G Candida albicans 1.60 - 6.30 μM (MIC)
Teucrium luteum subsp. flavovirens essential oil Enterococcus faecalis, Pseudomonas aeruginosa 2.0 µL/mL (MIC)

This table is for illustrative purposes and shows data for related compounds and extracts, not for 10α-Hydroperoxy-guaia-1,11-diene itself.

Specific data on the use of viability assays like the resazurin (B115843) reduction assay for 10α-Hydroperoxy-guaia-1,11-diene is not detailed in the available research. However, this assay is a widely used method to quantify cell viability and would be a suitable tool to assess the cytotoxic or antimicrobial effects of this compound.

The resazurin (also known as AlamarBlue) assay is based on the ability of metabolically active cells to reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. This conversion is mediated by mitochondrial enzymes and other metabolic reductases. The intensity of the resulting fluorescence or color change is directly proportional to the number of viable cells. This method is advantageous due to its sensitivity, simplicity, and non-destructive nature, allowing for kinetic monitoring of cell health.

In a hypothetical study, various concentrations of 10α-Hydroperoxy-guaia-1,11-diene would be incubated with a microbial or cancer cell line. Following incubation, resazurin would be added, and after a further incubation period, the fluorescence or absorbance would be measured to determine the concentration at which cell viability is significantly reduced. For example, a study on the anti-acne activity of a Teucrium oliverianum extract used a neutral red uptake assay, a similar viability assay, to evaluate the cytotoxicity of the extract on HaCaT cells. nih.gov

Structure-Activity Relationship (SAR) Studies

While specific Structure-Activity Relationship (SAR) studies for 10α-Hydroperoxy-guaia-1,11-diene are not found in the reviewed literature, general principles of sesquiterpene bioactivity allow for informed hypotheses regarding the roles of its key structural features. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective analogs.

The hydroperoxy (-OOH) group is a reactive functional group and is likely a key contributor to the biological activity of 10α-Hydroperoxy-guaia-1,11-diene. Peroxides are known to generate reactive oxygen species (ROS), which can induce oxidative stress in cells, leading to damage of cellular components like DNA, proteins, and lipids. This mechanism is a common basis for the antimicrobial and cytotoxic effects of many natural products. The specific α-configuration of the hydroperoxy group at the C10 position would also influence its reactivity and interaction with biological targets. The stability and reactivity of this group are critical, and its presence is often associated with enhanced bioactivity in sesquiterpenoids.

The guaiane skeleton, a bicyclic sesquiterpene framework, provides a rigid scaffold for the functional groups. The nature and position of substituents on this skeleton can significantly modulate the compound's biological activity. Key features for 10α-Hydroperoxy-guaia-1,11-diene would include:

Other alkyl groups: The spatial arrangement and size of other substituents on the guaiane rings will affect the molecule's lipophilicity and steric profile, which are important for membrane permeability and binding to target sites.

Studies on other guaiane-type sesquiterpenoids have shown that variations in hydroxylation, acetylation, or the presence of epoxide rings can dramatically alter their anti-inflammatory, antimicrobial, or cytotoxic properties. nih.gov

Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) models available for analogs of 10α-Hydroperoxy-guaia-1,11-diene. QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

A hypothetical QSAR study on analogs of 10α-Hydroperoxy-guaia-1,11-diene would involve the following steps:

Data Set Generation: A series of analogs would be synthesized or isolated, and their biological activity (e.g., MIC against a specific bacterium) would be determined experimentally.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Such a model could then be used to predict the bioactivity of new, untested analogs and to guide the design of more potent compounds with desired properties.

Table 2: List of Compounds Mentioned

Compound Name
10α-Hydroperoxy-guaia-1,11-diene
Biscogniauxiaol A
Biscogniauxiaol B

Vii. Advanced Research Perspectives and Future Directions for 10α Hydroperoxy Guaia 1,11 Diene

Investigation of Chemical Stability and Degradation Pathways

A critical aspect of advancing the research on any natural product is to understand its stability under various conditions. This knowledge is fundamental for its isolation, storage, and application in research settings.

The hydroperoxide functional group in 10α-Hydroperoxy-guaia-1,11-diene is inherently reactive and susceptible to degradation. Environmental factors are expected to play a significant role in its stability.

Light: Similar to other hydroperoxides, exposure to ultraviolet (UV) radiation can induce homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of reactive alkoxy and hydroxyl radicals. This can initiate a cascade of degradation reactions.

Heat: Thermal stress can also promote the decomposition of hydroperoxides. The stability of related organic hydroperoxides has been shown to decrease at elevated temperatures. For instance, studies on other hydroperoxides have demonstrated significant decomposition when heated.

pH: The stability of hydroperoxides can be pH-dependent. Acidic conditions can catalyze the decomposition of some hydroperoxides, while alkaline conditions may stabilize others. For example, some α,α-dialkylarylmethyl hydroperoxides have been found to be very unstable in the presence of acids. google.com

A systematic study on 10α-Hydroperoxy-guaia-1,11-diene would involve subjecting the purified compound to controlled conditions of light, heat, and a range of pH values. The degradation products could be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to elucidate the degradation pathways.

To facilitate its use in biological assays and other research, strategies to stabilize 10α-Hydroperoxy-guaia-1,11-diene in formulations are crucial.

Antioxidants: The addition of antioxidants could quench radical species that initiate degradation.

Chelating Agents: Trace metal ions can catalyze hydroperoxide decomposition. The inclusion of chelating agents can sequester these ions and enhance stability.

pH Buffering: Based on stability studies, formulating the compound in a buffered solution at its optimal pH could prevent acid- or base-catalyzed degradation. For some organic hydroperoxides, an aqueous mixture with a pH between 7 and 8 has been shown to have a stabilizing effect. google.com

Storage Conditions: Storing the compound in the dark, at low temperatures, and under an inert atmosphere (e.g., argon or nitrogen) would be a standard practice to minimize degradation.

Stabilization Strategy Mechanism of Action Potential Agents
Antioxidant Addition Scavenges free radicals to prevent chain reactions.Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol)
Chelation Sequesters metal ions that catalyze decomposition.Ethylenediaminetetraacetic acid (EDTA)
pH Control Maintains an optimal pH to prevent acid/base catalysis.Phosphate (B84403) or citrate (B86180) buffers
Controlled Storage Minimizes exposure to light, heat, and oxygen.Amber vials, refrigeration/freezing, inert gas overlay

Integration of Omics Technologies for Mechanistic Elucidation

Understanding the biological effects of 10α-Hydroperoxy-guaia-1,11-diene at a molecular level requires a holistic approach. Omics technologies provide a powerful platform to investigate the global changes within an organism or cell upon exposure to this compound.

Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) can reveal the downstream consequences of the compound's interaction with its primary target(s).

Proteomics: By comparing the protein expression profiles of treated versus untreated cells, researchers can identify proteins whose levels are altered. This could point to affected cellular pathways, such as apoptosis, inflammation, or oxidative stress signaling. For instance, studies on other guaiane-type sesquiterpenoids have investigated their effects on cellular protein expression.

Metabolomics: This approach can identify changes in the cellular metabolome, providing a snapshot of the metabolic state. This could reveal, for example, alterations in energy metabolism, lipid metabolism, or amino acid pathways.

Transcriptomics, the study of the complete set of RNA transcripts, can elucidate how 10α-Hydroperoxy-guaia-1,11-diene modulates gene expression. By analyzing changes in mRNA levels, researchers can identify genes that are up- or downregulated in response to the compound, providing insights into the initial cellular response and regulatory networks involved.

Chemoinformatic and Computational Drug Discovery Initiatives

In silico approaches are invaluable for accelerating the drug discovery process.

Molecular Docking: If a biological target of 10α-Hydroperoxy-guaia-1,11-diene is identified, molecular docking studies can be performed to predict its binding mode and affinity. This can help in understanding the structure-activity relationship and in designing more potent analogs. For example, docking studies have been used to investigate the interaction of other guaianolide-endoperoxides with their putative targets. nih.gov

Pharmacophore Modeling: Based on the structure of 10α-Hydroperoxy-guaia-1,11-diene and other related active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new potential lead compounds.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 10α-Hydroperoxy-guaia-1,11-diene. This can help in the early identification of potential liabilities and guide further optimization efforts.

Computational Approach Objective Example Application
Molecular Docking Predict binding mode and affinity to a biological target.Docking of guaianolide-endoperoxides into the homology model of PfSERCA(PfATP6). nih.gov
Pharmacophore Modeling Identify essential structural features for activity and screen for new compounds.Development of a pharmacophore model for antimalarial guaianolides.
ADMET Prediction Forecast pharmacokinetic and toxicity properties.In silico prediction of oral bioavailability and potential hepatotoxicity.

Virtual Screening and Molecular Docking Studies

Virtual screening and molecular docking are powerful computational tools used to predict the binding affinity between a small molecule (ligand), such as 10α-Hydroperoxy-guaia-1,11-diene, and a macromolecular target, typically a protein. This approach can rapidly identify potential biological targets and elucidate interaction mechanisms at the molecular level, guiding further experimental work.

For 10α-Hydroperoxy-guaia-1,11-diene, these in silico methods could be employed to screen libraries of proteins associated with diseases where related sesquiterpene hydroperoxides have shown activity. For instance, given the observed trypanocidal activity of other sesquiterpene hydroperoxides nih.gov, key enzymes in the Trypanosoma cruzi parasite would be high-priority targets. Similarly, based on the cytotoxicity of related compounds like 7alpha-hydroperoxy-3,11-eudesmadiene against cancer cell lines nih.gov, docking studies could explore interactions with proteins crucial for cancer cell survival and proliferation.

The primary mechanism of action for hydroperoxides is often attributed to the induction of oxidative stress. Therefore, docking studies could focus on proteins susceptible to oxidative modification or those involved in the redox homeostasis of pathogens, such as trypanothione (B104310) reductase in trypanosomes.

Table 1: Potential Protein Targets for Virtual Screening of 10α-Hydroperoxy-guaia-1,11-diene

Target Class Potential Protein Target Associated Disease/Pathway Rationale for Selection
Antiparasitic Trypanothione Reductase Chagas Disease (T. cruzi) Crucial for parasite redox defense; a known target for oxidative agents.
Antiparasitic Cysteine Proteases (e.g., Cruzain) Chagas Disease (T. cruzi) Essential for parasite survival and replication.
Antiparasitic Farnesyl Diphosphate (B83284) Synthase Malaria (P. falciparum) Key enzyme in the isoprenoid biosynthesis pathway, vital for the parasite.
Anticancer STAT3 (Signal Transducer and Activator of Transcription 3) Various Cancers Sesquiterpenes can modulate STAT3 signaling, which is often dysregulated in cancer researchgate.net.

Predictive Modeling for Novel Analog Design

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can forecast the biological activity of novel compounds based on their physicochemical properties. Starting with the 10α-Hydroperoxy-guaia-1,11-diene scaffold, these models can guide the rational design of new analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.

The process would involve synthesizing a small library of derivatives with modifications at specific positions—for example, altering the hydroperoxy group to an alcohol or ester, or modifying the substituents on the guaiane (B1240927) core. The biological activity of these analogs would be tested, and the resulting data used to build a QSAR model. This model could then predict the activity of virtual compounds before committing resources to their synthesis. Studies on other guaiane-type sesquiterpenes have successfully used this approach to identify derivatives with potent inhibitory effects on biological targets like nitric oxide production nih.gov.

Exploration of New Biological Targets and Activities

The full spectrum of biological activity for 10α-Hydroperoxy-guaia-1,11-diene remains largely unexplored. Future research should extend beyond initial leads to investigate its potential against a wider range of therapeutic targets.

Unexplored Parasitic Pathways

The hydroperoxide functional group is a key feature responsible for the trypanocidal effects observed in other sesquiterpenes isolated from Pogostemon cablin. nih.gov These compounds were potent against the epimastigotes of Trypanosoma cruzi, the causative agent of Chagas disease, with the hydroperoxide moiety being crucial for activity. nih.gov This suggests that 10α-Hydroperoxy-guaia-1,11-diene could function as a pro-oxidant, generating reactive oxygen species (ROS) that are detrimental to the parasite.

This line of inquiry could be expanded to other parasites that are vulnerable to oxidative stress. For example, Plasmodium falciparum (malaria) and Leishmania species are known to be susceptible to agents that disrupt their redox balance. The modest antimalarial activity of the related sesquiterpene hydroperoxide arteincultone provides a basis for this hypothesis. researchgate.net Investigating the effect of 10α-Hydroperoxy-guaia-1,11-diene on these organisms could uncover new antiparasitic applications.

Table 2: Known and Potential Parasitic Targets for Sesquiterpene Hydroperoxides

Parasite Disease Known Activity of Related Compounds Potential for 10α-Hydroperoxy-guaia-1,11-diene
Trypanosoma cruzi Chagas Disease Potent trypanocidal activity nih.gov High: a primary target for investigation.
Plasmodium falciparum Malaria Modest antimalarial activity researchgate.net Moderate: worth exploring, especially against drug-resistant strains.
Leishmania species Leishmaniasis Largely unexplored for hydroperoxides Potential: these parasites are susceptible to oxidative stress.

Potential Modulatory Effects on Host-Parasite Interactions

Beyond direct toxicity to parasites, sesquiterpene hydroperoxides may exert more subtle effects by modulating the complex interplay between the host and the pathogen. The host immune system naturally produces ROS as a defense mechanism against invading parasites. mdpi.com A compound like 10α-Hydroperoxy-guaia-1,11-diene could influence this delicate redox balance. mdpi.com

It could potentially act as a "double-edged sword": directly harming the parasite through oxidative damage while simultaneously modulating the host's immune response. For instance, it might enhance the oxidative burst in macrophages, leading to more effective parasite clearance. Conversely, it could influence inflammatory signaling pathways. Some sesquiterpenes are known to regulate redox-sensitive transcription factors like STAT3, which plays a critical role in immunity and inflammation. researchgate.net Understanding how 10α-Hydroperoxy-guaia-1,11-diene affects host immune cells during an infection is a sophisticated but promising avenue of research that could lead to novel host-directed therapeutic strategies.

Biotransformation Studies of 10α-Hydroperoxy-guaia-1,11-diene

Biotransformation studies are essential to understand how a compound is metabolized by an organism. These metabolic processes can activate, deactivate, or detoxify a substance, profoundly influencing its efficacy and therapeutic window. Microbial biotransformation is often used as a preliminary model to mimic mammalian metabolism. nih.gov

For 10α-Hydroperoxy-guaia-1,11-diene, no specific biotransformation studies have been published. However, based on research on other sesquiterpenes, several metabolic reactions can be predicted. Fungi like Aspergillus niger have been shown to transform sesquiterpene lactones through reactions such as reduction and hydroxylation. nih.gov

The most probable metabolic pathways for 10α-Hydroperoxy-guaia-1,11-diene would include:

Reduction of the Hydroperoxide: The -OOH group is likely to be reduced to the corresponding alcohol (10α-hydroxy-guaia-1,11-diene). This is a common detoxification pathway and would likely alter the compound's biological activity, as the corresponding alcohols of other trypanocidal hydroperoxides are significantly less active. nih.gov

Hydroxylation: Introduction of new hydroxyl groups at various positions on the guaiane skeleton.

Epoxidation: Oxidation of the double bonds at C1 or C11 to form epoxides.

Studying these transformations is critical for identifying the active form of the molecule and any potentially toxic metabolites.

Challenges and Opportunities in Translational Research for Sesquiterpene Hydroperoxides

Translating a promising natural product from the laboratory to clinical use is a complex process fraught with challenges. nih.gov Sesquiterpene hydroperoxides, including 10α-Hydroperoxy-guaia-1,11-diene, face a specific set of hurdles and opportunities.

Challenges:

Chemical Instability: The hydroperoxide group is inherently reactive and can be unstable, posing challenges for formulation, storage, and predictable in vivo behavior.

Supply Issues: Natural abundance is often low, making isolation difficult and expensive. Total synthesis of complex sesquiterpenes is possible but often inefficient for large-scale production. rsc.org

Non-Specific Activity: The pro-oxidant mechanism, while effective, can lead to non-specific cytotoxicity against host cells if not properly targeted, a significant hurdle in drug development. nih.gov

Regulatory Complexity: Navigating the regulatory approval process for natural products and their derivatives can be more complex than for purely synthetic molecules. nih.govcytivalifesciences.com

Opportunities:

Novel Mechanism of Action: The ability to induce oxidative stress offers a powerful strategy against pathogens that have developed resistance to conventional drugs acting on different targets.

Scaffold for Drug Discovery: The guaiane skeleton is a validated pharmacophore. It serves as an excellent starting point for medicinal chemistry programs to create focused libraries of semi-synthetic analogs with improved stability and selectivity. nih.gov

Broad-Spectrum Potential: The fundamental nature of oxidative damage means that sesquiterpene hydroperoxides could form the basis for broad-spectrum agents active against various parasites and cancers. oatext.com

Advancements in Synthesis: Modern synthetic chemistry is increasingly capable of producing complex natural products, potentially overcoming the supply barrier in the future. acs.org

Successfully navigating these challenges will be key to realizing the therapeutic potential of 10α-Hydroperoxy-guaia-1,11-diene and other related sesquiterpene hydroperoxides.

Q & A

Basic Research Questions

Q. How is 10α-Hydroperoxy-guaia-1,11-diene structurally characterized, and what analytical techniques are essential for its identification?

  • Methodological Answer : Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy for resolving stereochemistry and functional groups, combined with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Gas chromatography-mass spectrometry (GC-MS) is critical for detecting trace amounts in complex matrices, particularly in plant extracts or engineered microbial systems . For reproducibility, ensure spectra are compared with authenticated standards and reference data from primary literature.

Q. What synthetic or biosynthetic pathways are commonly used to produce 10α-Hydroperoxy-guaia-1,11-diene?

  • Methodological Answer : Biosynthetic routes in plants involve sesquiterpene synthases and cytochrome P450 enzymes for hydroxylation and peroxidation. Heterologous production in engineered Saccharomyces cerevisiae or Synechococcus sp. PCC7002 requires modular pathway optimization, including promoter engineering (e.g., endogenous cpcBA promoter for high expression) and redox balancing to stabilize hydroperoxide groups . For synthetic routes, ozonolysis or photooxygenation of guaiane precursors may be employed, with strict temperature control to prevent peroxide degradation.

Advanced Research Questions

Q. How can researchers address low yields of 10α-Hydroperoxy-guaia-1,11-diene in heterologous expression systems?

  • Methodological Answer : Key strategies include:

  • Metabolic flux analysis to identify bottlenecks in precursor (e.g., farnesyl pyrophosphate) availability.
  • CRISPR/Cas9-mediated gene editing to knockout competing pathways (e.g., ergosterol biosynthesis in yeast).
  • Oxygenation optimization via controlled bioreactor conditions (e.g., dissolved O₂ levels to sustain P450 activity without inducing oxidative stress) .
  • Protein engineering of hydroperoxide-forming enzymes to improve catalytic efficiency and stability .

Q. What experimental design considerations are critical for resolving contradictions in reported bioactivity data for 10α-Hydroperoxy-guaia-1,11-diene?

  • Methodological Answer : Contradictions often arise from:

  • Enantiomeric purity : Use chiral chromatography (e.g., Chiralcel OD-H column) to isolate enantiomers, as biological activity may differ significantly (e.g., (+)-himachala-9,11-diene vs. its enantiomer in pheromone studies) .
  • Matrix effects : Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from co-eluting metabolites in plant extracts.
  • Dose-response validation : Replicate assays across multiple cell lines or model organisms, controlling for variables like solvent toxicity (e.g., DMSO concentrations) .

Q. How can researchers ensure analytical validity when quantifying 10α-Hydroperoxy-guaia-1,11-diene in complex biological samples?

  • Methodological Answer :

  • Internal standards : Use deuterated analogs (e.g., d₃-10α-Hydroperoxy-guaia-1,11-diene) for isotope dilution mass spectrometry to correct for matrix effects.
  • QA/QC protocols : Include blanks, spiked recoveries, and replicate analyses to monitor precision (<10% RSD) and accuracy (85–115% recovery) .
  • Hyphenated techniques : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity in quantification, especially for hydroperoxides prone to degradation .

Q. What strategies are effective for studying the ecological role of 10α-Hydroperoxy-guaia-1,11-diene in plant-insect interactions?

  • Methodological Answer :

  • Field assays : Pair synthetic 10α-Hydroperoxy-guaia-1,11-diene with co-occurring volatiles (e.g., allyl isothiocyanate) in trap-and-lure experiments to assess attraction/repellency in insects .
  • RNA interference (RNAi) : Knock down biosynthetic genes in host plants to observe changes in herbivore behavior.
  • Microbiome analysis : Investigate microbial degradation pathways in soil or insect guts that may alter the compound’s persistence .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies in hydroperoxide stability data across different experimental conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor degradation rates under varying pH, temperature, and light exposure using UV-Vis spectroscopy or LC-MS.
  • Computational modeling : Apply density functional theory (DFT) to predict decomposition pathways and identify stabilizing agents (e.g., antioxidants like BHT) .
  • Controlled storage : Store samples at -80°C under argon to minimize peroxide breakdown during long-term studies.

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 10α-Hydroperoxy-guaia-1,11-diene in pharmacological studies?

  • Methodological Answer :

  • Non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring sample sizes are justified by power analysis.
  • Principal component analysis (PCA) to disentangle synergistic effects in multi-compound assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.